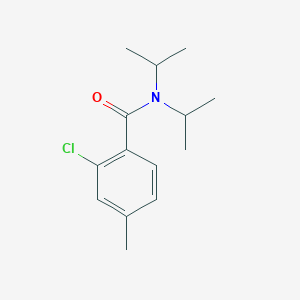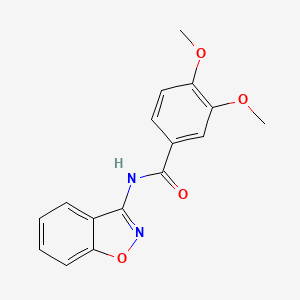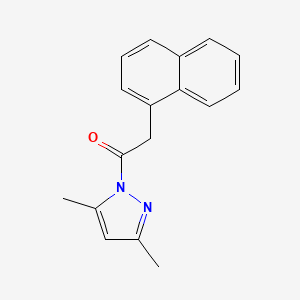![molecular formula C12H14ClN3O3S B5829460 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes. In
Mecanismo De Acción
The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. Inhibition of carbonic anhydrase enzymes leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of aqueous humor in the eye. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to inhibit several isoforms of carbonic anhydrase, including CA II, CA IV, and CA XII.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide have been studied in preclinical models. In a study by Carta et al. (2009), N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide was shown to significantly reduce intraocular pressure in rabbits. The compound was also found to have a longer duration of action compared to other carbonic anhydrase inhibitors. In another study by Scozzafava et al. (2007), N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide was shown to inhibit the growth of cancer cells in vitro by targeting carbonic anhydrase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is its potency as a carbonic anhydrase inhibitor. The compound has been shown to be effective in reducing intraocular pressure in preclinical models and has demonstrated promising results in the treatment of glaucoma. However, one of the limitations of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is its solubility in aqueous solutions. The compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide. One area of interest is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another area of research is the exploration of the potential therapeutic applications of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide in other diseases, such as cancer. The compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to explore the safety and efficacy of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide in humans.
Métodos De Síntesis
The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide. The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been described in detail in a research article by Supuran et al. (2005).
Aplicaciones Científicas De Investigación
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of glaucoma. Glaucoma is a condition that is characterized by increased intraocular pressure, which can lead to optic nerve damage and vision loss. Carbonic anhydrase inhibitors have been used to lower intraocular pressure by reducing the production of aqueous humor in the eye. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes and has demonstrated promising results in preclinical studies for the treatment of glaucoma.
Propiedades
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZGWQPXJVXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)

![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)

![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)


![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)